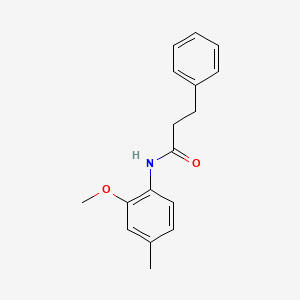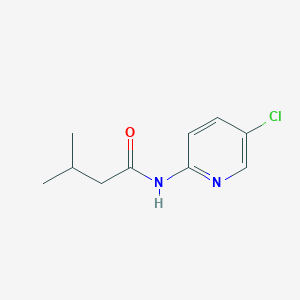![molecular formula C14H17N3OS2 B5526739 N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, typically involves carbodiimide condensation reactions. Such processes are facilitated by catalysis with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, allowing for convenient and fast synthesis methods (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by various intermolecular interactions, such as hydrogen bonds and π interactions, leading to the formation of 3-D arrays. These structures are confirmed through techniques like single-crystal X-ray diffraction and spectroscopic methods (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds undergo a range of chemical reactions, including interactions with nitrogenated nucleophiles, amides, and aromatic amines. These reactions can lead to the formation of various derivatives, showcasing the chemical versatility of thiadiazole compounds (Caram et al., 2003).
Physical Properties Analysis
Physical properties of thiadiazole derivatives, including N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, are explored through their crystallographic studies. These studies reveal information about the compound's crystal structure, orientation of molecular planes, and intermolecular interactions, which are critical for understanding the compound's physical characteristics (Ismailova et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are influenced by their molecular structure and the presence of various functional groups. These properties can be elucidated through spectroscopic analyses, including IR, NMR, and MS, providing insights into the compound's reactivity and potential chemical behavior (Gautam et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have developed novel synthetic routes and characterized the structural aspects of thiadiazole derivatives, including N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide analogs. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation catalysis offers a convenient method for preparing these compounds, confirmed by IR, 1H NMR, and elemental analyses (Yu et al., 2014). Similarly, the synthesis and structural elucidation of various 1,3,4-thiadiazole derivatives highlight the versatility of these compounds in chemical research and their potential for further modification (Raslan, Sayed, & Khalil, 2016).
Pharmacological Applications
The pharmacological evaluation of thiadiazole derivatives reveals their potential as anti-inflammatory, analgesic, and anticancer agents. A study demonstrated the significant in vitro anti-inflammatory activity of specific derivatives, suggesting their mechanism of action and specificity against the COX-2 enzyme (Shkair et al., 2016). Another research effort focused on anticancer screening, identifying derivatives with potent cytotoxic results against breast cancer cell lines, supported by DFT calculations and docking studies to explore their interaction with target proteins (Abu-Melha, 2021).
Material Science Applications
In the realm of materials science, the development of heterocyclic compounds, including those based on thiadiazole, extends to applications such as corrosion inhibitors and components in polymer networks. For example, the synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole as antibacterial agents highlights the role of these compounds in creating new materials with enhanced properties (Tamer & Qassir, 2019).
Eigenschaften
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-9(2)11-4-6-12(7-5-11)15-13(18)8-19-14-17-16-10(3)20-14/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKDGMGIRWLANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)
![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)
![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)
![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)